molecular formula C15H22N2O4 B10851602 N8-hydroxy-2-methoxy-N1-phenyloctanediamide

N8-hydroxy-2-methoxy-N1-phenyloctanediamide

Cat. No.: B10851602
M. Wt: 294.35 g/mol
InChI Key: JHNWNLJPMOWGAH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N8-hydroxy-2-methoxy-N1-phenyloctanediamide involves several key steps:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. Common solvents used in these reactions include acetonitrile and methanol, and catalysts such as palladium on carbon are often employed to facilitate the reactions .

Chemical Reactions Analysis

N8-hydroxy-2-methoxy-N1-phenyloctanediamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N8-hydroxy-2-methoxy-N1-phenyloctanediamide has a wide range of scientific research applications:

Mechanism of Action

N8-hydroxy-2-methoxy-N1-phenyloctanediamide exerts its effects by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound targets specific histone deacetylases, including histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation .

Comparison with Similar Compounds

N8-hydroxy-2-methoxy-N1-phenyloctanediamide can be compared with other histone deacetylase inhibitors such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of certain histone deacetylases, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N'-hydroxy-2-methoxy-N-phenyloctanediamide

InChI

InChI=1S/C15H22N2O4/c1-21-13(10-6-3-7-11-14(18)17-20)15(19)16-12-8-4-2-5-9-12/h2,4-5,8-9,13,20H,3,6-7,10-11H2,1H3,(H,16,19)(H,17,18)

InChI Key

JHNWNLJPMOWGAH-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCC(=O)NO)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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